molecular formula C8H6N2O2S B1610176 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde CAS No. 443956-16-9

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

Cat. No.: B1610176
CAS No.: 443956-16-9
M. Wt: 194.21 g/mol
InChI Key: VEPGNAIYGRUSIA-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde is a heterocyclic compound featuring a fused pyridine-thiazine core with a ketone group at position 3 and a carbaldehyde substituent at position 4. This structure confers reactivity at both the aldehyde and ketone moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis. It has been utilized in the preparation of inhibitors targeting bacterial enzymes, such as Mycobacterium tuberculosis DNA gyrase .

Properties

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGNAIYGRUSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469112
Record name 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-16-9
Record name 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-thiazine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443956-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Conditions Notes
1. Imine Formation Condensation of ortho-nitrobenzaldehyde with S-trityl-protected aminothiol Methanol, room temperature Rapid formation of imine intermediate; monitored by TLC
2. Reduction Reduction of imine to amine Sodium cyanoborohydride (NaCNBH3), methanol Selective reductive amination; prevents nitro group reduction
3. Deprotection Removal of S-trityl protecting group Trifluoroacetic acid (TFA), triethylsilane, methylene chloride Mild conditions to avoid disulfide formation
4. Cyclization Base-mediated heterocyclization Aqueous KOH in methanol, 90 °C Davis–Beirut reaction conditions; ring closure to thiazine scaffold
5. Optional Oxidation Sulfur oxidation to sulfone Na2WO4·2H2O, 30% H2O2, EtOAc Enhances stability and functional group diversity

Representative Experimental Data Table

Compound Starting Aminothiol Yield (%) Notes
Thiazolo-2H-indazole (analogous to target) 2-(Tritylthio)ethanamine 77 From 2-nitrobenzaldehyde; Davis–Beirut reaction
Thiazino-2H-indazole 3-(Tritylthio)propan-1-amine 82 Six-membered sulfur heterocycle
Thiazepino-2H-indazole 4-(Tritylthio)butan-1-amine 71 Seven-membered sulfur heterocycle
Sulfone derivative (oxidized) Above thiazino compounds >90 Oxidation with Na2WO4·2H2O/H2O2

Notes on Aminothiol Synthesis and Protection

  • S-trityl-protected aminothiols are synthesized via alkylation of amino alcohols converted to iodides, followed by reaction with triphenylmethanethiol.
  • Orthogonal protection of the amine (e.g., phthalimide) allows selective deprotection steps without affecting the S-trityl group.
  • The synthetic route for these protected aminothiols is well-established and critical for the overall preparation efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Core Structure Variations: Thiazine vs. Oxazine

The replacement of sulfur (thiazine) with oxygen (oxazine) in the heterocyclic ring significantly alters physicochemical properties. For example:

Property 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
Molecular Formula C₈H₆N₂O₂S C₈H₆N₂O₃
Molecular Weight (g/mol) 210.21 194.15
Key Applications DNA gyrase inhibitor synthesis Peptide coupling in medicinal chemistry

However, the thiazine derivative’s sulfur atom may enhance binding to metal ions or hydrophobic enzyme pockets .

Substituent Modifications: Carbaldehyde vs. Carboxylic Acid

Replacing the carbaldehyde group with a carboxylic acid alters reactivity and biological activity:

Compound Name Functional Group Key Properties
This compound -CHO Electrophilic aldehyde participates in Schiff base formation
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid -COOH Acidic group enables salt formation; used in coordination chemistry

The carboxylic acid derivative (CAS 443956-14-7) has a molecular weight of 210.21 and is stored at 2–8°C to prevent degradation, whereas the aldehyde variant is more reactive under ambient conditions .

Halogenated Derivatives: Chloro-Substituted Analogs

Introduction of a chlorine atom enhances lipophilicity and antimicrobial potency:

Compound Name Substituent Molecular Formula pKa (Predicted) Biological Relevance
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid Cl at C7 C₈H₅ClN₂O₃S 1.97 ± 0.20 Enhanced binding to bacterial targets

The chloro derivative (CAS 577691-70-4) exhibits a predicted density of 1.675 g/cm³ and a boiling point of 516.7°C, indicating higher thermal stability compared to non-halogenated analogs .

Ester Derivatives: Methyl Ester vs. Aldehyde

Esterification of the carbaldehyde group modulates bioavailability:

Compound Name Functional Group Applications
Methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate -COOCH₃ Prodrug design; improved membrane permeability

The methyl ester derivative is commercially available in quantities up to 250 mg, with pricing dependent on shipment origin (e.g., China, Germany) .

Biological Activity

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde, with CAS number 443956-16-9, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and notably its biological activity, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C8_8H6_6N2_2O2_2S
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 443956-16-9

The compound features a pyrido-thiazine core structure which is significant for its biological interactions.

Physical Properties

PropertyValue
AppearanceYellow to light brown solid
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Involves the reaction of appropriate thiazine precursors with aldehydes.
  • Alkylation Processes : Utilizes alkylating agents to introduce alkyl groups into the thiazine ring.

These methods are crucial for producing derivatives with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that compounds within the pyrido[3,2-b][1,4]thiazine family exhibit significant antimicrobial properties. A study reported that derivatives of this compound showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines have shown that this compound exhibits selective cytotoxicity. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results indicating apoptosis induction .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing novel derivatives of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine and evaluating their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant potential was assessed using various in vitro models. The compound demonstrated a concentration-dependent scavenging effect on free radicals, supporting its role as a potential therapeutic agent against oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde?

Methodological Answer: The synthesis of this compound typically involves multi-step heterocyclic reactions. A validated approach includes:

  • Step 1: Condensation of 3-hydroxy-2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds to form the pyrido-thiazine core.
  • Step 2: Introduction of the carbaldehyde group via controlled oxidation or Vilsmeier-Haack formylation.
  • Key Considerations: Use anhydrous conditions and catalysts like POCl₃ for formylation. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm aromatic proton environments (δ 8.5–9.5 ppm for aldehyde protons) and carbonyl signals (δ 170–180 ppm).
    • IR Spectroscopy: Identify C=O (1640–1680 cm⁻¹) and C=S (650–750 cm⁻¹) stretches .
  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity as the benchmark.

Q. What solvent systems are recommended for solubility and stability studies?

Methodological Answer:

  • Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution, as the compound’s heterocyclic structure may limit aqueous solubility.
  • Stability: Store at 2–8°C in airtight, moisture-free containers to prevent aldehyde oxidation or thiazine ring degradation .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity with biomolecular targets be investigated?

Methodological Answer:

  • Kinetic Studies: Perform time-resolved UV-Vis spectroscopy to monitor binding kinetics with model proteins (e.g., serum albumin).
  • Docking Simulations: Use software like AutoDock Vina to predict interactions with enzymatic active sites (e.g., kinases or proteases). Validate with mutagenesis assays .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Variable Screening: Systematically vary temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity.
  • Byproduct Analysis: Employ LC-MS to identify side products (e.g., over-oxidized aldehydes or ring-opened species). Adjust stoichiometry of oxidizing agents (e.g., MnO₂ vs. PCC) .

Q. How can computational chemistry aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 to calculate HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Solvation Models: Apply COSMO-RS to predict logP and solubility in mixed solvents .

Q. What experimental designs are suitable for studying its interactions with DNA or proteins?

Methodological Answer:

  • Biophysical Assays:
    • Fluorescence Quenching: Titrate the compound into ethidium bromide-DNA complexes; analyze Stern-Volmer plots for binding constants.
    • Circular Dichroism (CD): Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon binding .

Q. How can researchers validate the compound’s proposed mechanism of action in cellular models?

Methodological Answer:

  • Pathway Analysis: Use RNA-seq or phosphoproteomics to identify dysregulated pathways in treated cell lines (e.g., apoptosis or autophagy markers).
  • Knockdown/Overexpression: CRISPR-Cas9 gene editing to confirm target specificity (e.g., silencing proposed receptor genes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde
Reactant of Route 2
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

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